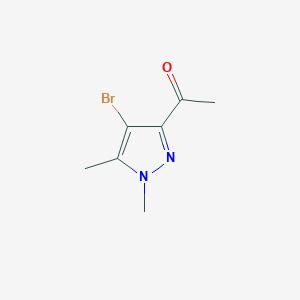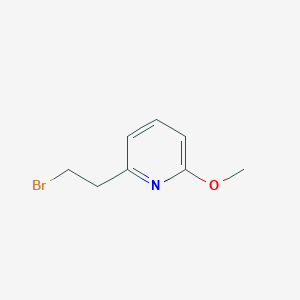
(S)-2-Butylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Butylpyrrolidine is a chiral pyrrolidine derivative with a butyl group attached to the second carbon of the pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The chirality of this compound makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Butylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-butyl-1-pyrroline using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric excess. Another method involves the enantioselective reduction of 2-butyl-1-pyrroline using a chiral reducing agent.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-butyl-1-pyrroline in the presence of a chiral catalyst. This method is scalable and can produce large quantities of the compound with high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted pyrrolidines with various functional groups.
Scientific Research Applications
(S)-2-Butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in asymmetric synthesis.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Butylpyrrolidine involves its interaction with specific molecular targets. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-2-Butylpyrrolidine: The enantiomer of (S)-2-Butylpyrrolidine, which has different stereochemistry and potentially different biological activities.
2-Methylpyrrolidine: A similar compound with a methyl group instead of a butyl group.
2-Ethylpyrrolidine: A compound with an ethyl group instead of a butyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct properties and activities compared to its enantiomer and other similar compounds. Its ability to act as a chiral building block makes it particularly valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2S)-2-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
CKHOSERPJPIUIL-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H]1CCCN1 |
Canonical SMILES |
CCCCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


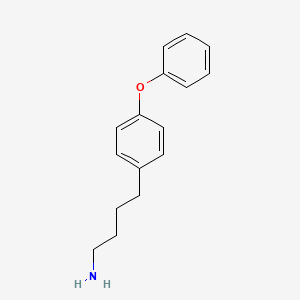

![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
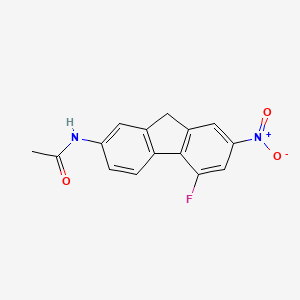
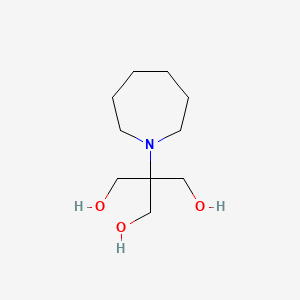
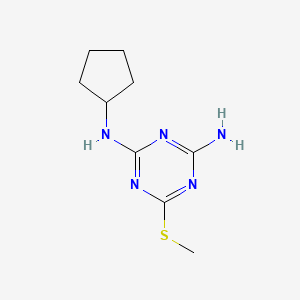
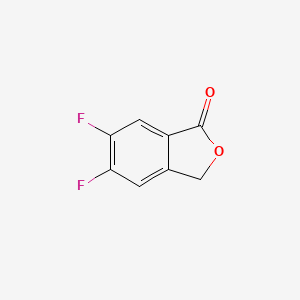

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
